Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

Synthetic intermediate Selective functionalization Physicochemical differentiation

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853334-14-2) is a heterocyclic small molecule (C₁₇H₁₃N₃O₅, MW 339.30 g/mol) built on the pyrrolo[1,2-b]pyridazine scaffold, a privileged core in kinase inhibitor and anti-inflammatory drug discovery. The compound is listed as a rare, non-routine chemical in the Sigma-Aldrich AldrichCPR collection, indicating it is produced for early discovery research rather than as a standard catalog item.

Molecular Formula C17H13N3O5
Molecular Weight 339.30 g/mol
CAS No. 853334-14-2
Cat. No. B11951229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
CAS853334-14-2
Molecular FormulaC17H13N3O5
Molecular Weight339.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3
InChIKeyGHEQUVBPYODRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853334-14-2): Structural Baseline and Procurement-Relevant Identity


Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853334-14-2) is a heterocyclic small molecule (C₁₇H₁₃N₃O₅, MW 339.30 g/mol) built on the pyrrolo[1,2-b]pyridazine scaffold, a privileged core in kinase inhibitor and anti-inflammatory drug discovery [1]. The compound is listed as a rare, non-routine chemical in the Sigma-Aldrich AldrichCPR collection, indicating it is produced for early discovery research rather than as a standard catalog item . Commercial availability with defined purity (95+%, with NMR/HPLC/GC batch QC) is confirmed through Bidepharm, establishing a verifiable procurement baseline . This compound is distinct from its closest structural analogs—the 5,6-dicarboxylate series (dimethyl, diethyl, diisopropyl esters)—by possessing only a single ethyl carboxylate at the 5-position, a difference that alters both physicochemical properties and synthetic derivatization potential.

Why Generic Substitution Fails for Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853334-14-2): The Monoester vs. Diester Differentiation Problem


Simply substituting the target monoester compound with any of its commercially available 5,6-dicarboxylate analogs (dimethyl CAS 853334-15-3, diethyl CAS 853334-16-4, or diisopropyl variants) is chemically indefensible in research contexts that require precise structure-activity correlation. The presence of a second ester group at the 6-position introduces a fundamentally different hydrogen-bonding capacity, steric profile, and metabolic vulnerability compared with the monoester. Where a synthetic sequence demands selective mono-functionalization at the 5-position—for instance, to install a prodrug moiety, a fluorescent probe, or a covalent warhead—the diester analogs would produce off-target reactivity at the 6-position, confounding downstream analysis. The review literature underscores that the pyrrolo[1,2-b]pyridazine scaffold's bioactivity is highly sensitive to subtle substitution pattern changes, a principle that applies directly to ester-group count and position [1]. Furthermore, Sigma-Aldrich explicitly classifies this compound as a rare, non-routine chemical for which no analytical data are collected by the vendor, placing the burden of identity and purity verification squarely on the buyer; sourcing a closely related but structurally non-identical diester would invalidate any prior synthetic or biological validation effort involving the monoester .

Quantitative Differentiation Evidence for Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853334-14-2)


Ester-Group Stoichiometry: Monoester vs. Diester Differentiation from 5,6-Dicarboxylate Analogs

The target compound carries a single ethyl carboxylate at the 5-position of the pyrrolo[1,2-b]pyridazine core, confirmed by its molecular formula C₁₇H₁₃N₃O₅ (MW 339.30 g/mol) . In contrast, the closest commercially available analogs—Dimethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate (CAS 853334-15-3, C₁₈H₁₃N₃O₇, MW 383.31 g/mol) and Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate (CAS 853334-16-4, C₂₀H₁₇N₃O₇, MW 411.36 g/mol)—contain two ester groups at positions 5 and 6 . This stoichiometric difference translates to a molecular weight reduction of 44–72 Da (11.5–17.5%) and eliminates one hydrogen-bond acceptor site, directly impacting lipophilicity and passive membrane permeability as predicted by the class property trends documented for pyrrolo[1,2-b]pyridazine derivatives [1].

Synthetic intermediate Selective functionalization Physicochemical differentiation

Scaffold Privilege in Kinase and Anti-Inflammatory Drug Discovery: Class-Level Evidence for the Pyrrolo[1,2-b]pyridazine Core

The pyrrolo[1,2-b]pyridazine scaffold has been extensively patented by Gilead Sciences as the core of potent IRAK4 kinase inhibitors (U.S. Patent Nos. 10,875,866 and 11,053,250), a target implicated in rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus [1][2]. While the target compound itself is not explicitly claimed as a final bioactive molecule in these patents, its 4-nitrobenzoyl substituent at the 7-position mimics the aryl-carbonyl pharmacophore geometry found in several disclosed IRAK4 inhibitor examples. The Mendogralo et al. (2025) review confirms that pyrrolo[1,2-b]pyridazine derivatives have been pursued across multiple therapeutic areas including oncology (PARP-1, HER-2) and inflammation (IRAK4, CRF1) between 2008 and 2024, establishing this scaffold as a privileged chemotype [3]. The 4-nitrobenzoyl group additionally provides a UV-active chromophore and a reducible handle for chemoproteomic probe development.

IRAK4 kinase inhibition Anti-inflammatory Privileged scaffold

Purity Documentation and Batch-to-Batch Traceability vs. Uncharacterized Alternatives

Bidepharm supplies CAS 853334-14-2 at a standard purity of 95+% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization enables reproducible structure-activity studies. In stark contrast, Sigma-Aldrich's AldrichCPR listing for the identical compound explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . For the diester analogs (CAS 853334-15-3 and 853334-16-4), vendor purity claims are similarly reported at 95%, but the specific QC data package availability varies by supplier . The provision of verified batch QC for the target monoester compound—and the absence thereof from the AldrichCPR channel—creates a tangible procurement quality differential that directly impacts experimental reproducibility and regulatory compliance in preclinical studies.

Quality assurance Batch traceability Procurement risk

Synthetic Tractability: Monoester Intermediate for Selective 6-Position Derivatization

The monoester architecture of the target compound leaves the 6-position of the pyrrolo[1,2-b]pyridazine ring unsubstituted (confirmed by SMILES: O=C(C1=C2C=CC=NN2C(C(C3=CC=C([N+]([O-])=O)C=C3)=O)=C1)OCC) . This site is available for electrophilic aromatic substitution, cross-coupling, or directed C–H activation chemistry. In the diester analogs (CAS 853334-15-3, 853334-16-4), the 6-position is blocked by a second ester group that is both sterically hindering and electronically deactivating . The synthetic consequence is that the target monoester can serve as a divergent intermediate for generating focused libraries through 6-position functionalization—a capability that the diester series cannot replicate without additional deprotection/re-functionalization steps. The pyrrolo[1,2-b]pyridazine synthesis review literature consistently highlights 3+2 cycloaddition approaches that yield substitution patterns compatible with the monoester architecture [1].

Synthetic chemistry Library synthesis Site-selective functionalization

4-Nitrobenzoyl Chromophore: Intrinsic UV/Vis Detectability for Reaction Monitoring and Purification

The 4-nitrobenzoyl substituent at the 7-position of the pyrrolo[1,2-b]pyridazine core provides a strong UV chromophore with characteristic absorbance in the 260–270 nm range (π→π* transition typical of nitroaromatic carbonyl compounds), enabling sensitive HPLC-UV detection without requiring additional derivatization [1]. This property is shared with the diester analogs (which also bear the 4-nitrobenzoyl group) but distinguishes the broader class of pyrrolo[1,2-b]pyridazine compounds that lack a strong chromophore. The ethyl carboxylate at C5 provides a secondary ester carbonyl chromophore (n→π*, ~210 nm). For laboratories conducting reaction optimization or preparative purification, the intrinsic detectability of the target compound reduces reliance on mass-triggered fraction collection and simplifies TLC monitoring, translating to faster purification cycles compared with non-chromophoric pyrrolo[1,2-b]pyridazine derivatives [2].

Analytical chemistry Chromatography Reaction monitoring

Validated Research and Industrial Application Scenarios for Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate (CAS 853334-14-2)


Divergent Medicinal Chemistry Library Synthesis via 6-Position Functionalization

The unsubstituted 6-position of the target monoester compound enables medicinal chemistry teams to generate focused libraries of 6-substituted pyrrolo[1,2-b]pyridazine analogs through electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or directed C–H activation. This divergent strategy is structurally precluded when starting from any of the 5,6-dicarboxylate analogs (CAS 853334-15-3, 853334-16-4), which would require 2–3 additional synthetic steps (ester hydrolysis, decarboxylation, and re-functionalization) to achieve the same 6-substituted products. The scaffold's established relevance to IRAK4 kinase inhibition, as demonstrated in Gilead's patent portfolio [1], makes such 6-substituted libraries directly applicable to anti-inflammatory drug discovery programs targeting rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus.

Chemoproteomic Probe Development Leveraging the 4-Nitrobenzoyl Chromophore and Reducible Handle

The 4-nitrobenzoyl group serves a dual purpose: it provides intrinsic UV detectability (estimated λmax ~260–270 nm) for HPLC-based purification and target engagement studies, while the nitro group can be selectively reduced to an amine under mild conditions (e.g., catalytic hydrogenation or Zn/NH₄Cl) to generate a 4-aminobenzoyl derivative suitable for bioconjugation, photoaffinity labeling, or fluorescent dye attachment. This built-in derivatization handle eliminates the need for a separate chromophore or affinity tag installation step, streamlining chemoproteomic workflow development. The monoester architecture ensures that the conjugation chemistry at the 4-position proceeds without competing reactivity at the 6-position, a complication inherent to the diester analogs.

Quality-Assured Preclinical Candidate Intermediate with Batch-Traceable QC Documentation

For CROs and pharmaceutical development teams requiring GLP-compliant sourcing of synthetic intermediates, the target compound from Bidepharm (BD377147) is supplied with batch-specific NMR, HPLC, and GC quality control documentation at 95+% purity . This level of documentation directly supports IND-enabling studies, method validation protocols, and patent filing data integrity requirements. In contrast, sourcing the identical compound through the AldrichCPR channel (T119733) provides no vendor-collected analytical data, transferring all identity and purity verification burden to the buyer . For procurement officers evaluating risk, the QC-documented supply chain represents the only defensible option for regulated preclinical work.

Structure-Activity Relationship (SAR) Studies Differentiating Monoester from Diester Pharmacophores

The target monoester compound enables direct comparative SAR studies against the diester series to quantify the impact of the second ester group on target binding, cellular permeability, and metabolic stability. Because the pyrrolo[1,2-b]pyridazine scaffold's biological activity is highly sensitive to substitution pattern changes [2], systematic comparison of the monoester with its dimethyl (CAS 853334-15-3) and diethyl (CAS 853334-16-4) counterparts provides critical data for lead optimization. Such comparator studies are impossible without access to the authentic monoester compound, as extrapolating monoester properties from diester data would confound the independent contributions of ester count, steric bulk, and hydrogen-bonding capacity.

Quote Request

Request a Quote for Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.